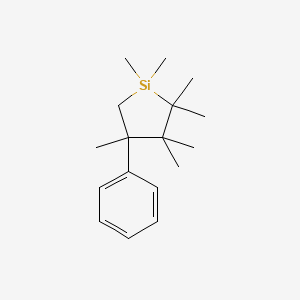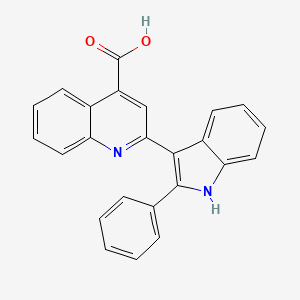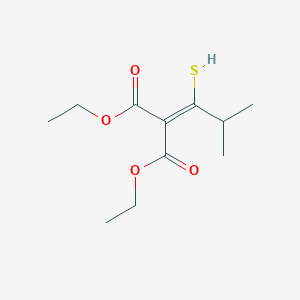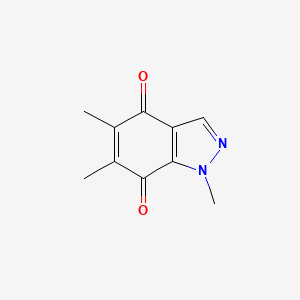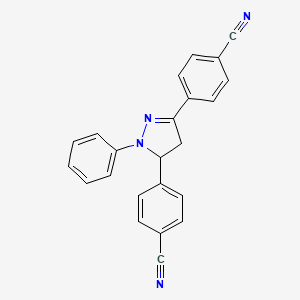
2-Chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one typically involves the nucleophilic substitution reaction of 2-chloro-1-(1-chlorocyclopropyl)ethanone with 1,2,4-triazole . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: This is the primary reaction used in its synthesis.
Oxidation and reduction: These reactions can modify the functional groups attached to the triazole ring.
Substitution reactions: These can occur at the phenyl ring or the triazole ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Biological Studies: It serves as a probe in studying enzyme interactions and biological pathways.
Industrial Applications: It is used in the synthesis of agricultural fungicides and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the triazole ring can bind to metal ions in enzymes, inhibiting their activity . This interaction can disrupt biological pathways, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one: A similar compound used in the synthesis of agricultural fungicides.
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones: These compounds share structural similarities and are used in various chemical applications.
Uniqueness
2-Chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
88137-71-7 |
|---|---|
Molekularformel |
C10H8ClN3O |
Molekulargewicht |
221.64 g/mol |
IUPAC-Name |
2-chloro-1-(1-phenyltriazol-4-yl)ethanone |
InChI |
InChI=1S/C10H8ClN3O/c11-6-10(15)9-7-14(13-12-9)8-4-2-1-3-5-8/h1-5,7H,6H2 |
InChI-Schlüssel |
GIZDLMMDERTJBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B14400557.png)

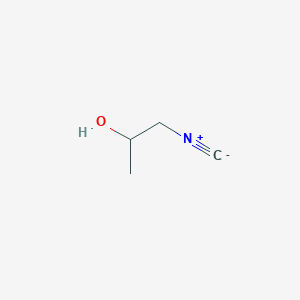
![3-Methyl-3-[3-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14400569.png)
![2-Propenoic acid, 3-phenyl-2-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14400579.png)
![Trimethyl[(1-propoxyprop-1-en-1-yl)oxy]silane](/img/structure/B14400584.png)
